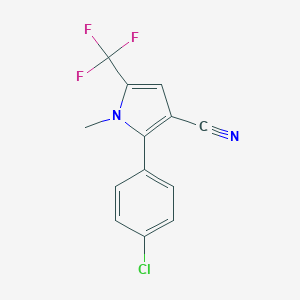

2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

Description

2-(4-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile is a pyrrole derivative characterized by a 4-chlorophenyl group at position 2, a methyl group at position 1, and a trifluoromethyl group at position 5 (Fig. 1). This compound serves as a critical intermediate in synthesizing chlorfenapyr, a broad-spectrum insecticide and acaricide . Its structural features, including the non-coplanar arrangement of the benzene and pyrrole rings (dihedral angle ≈ 80°), influence its reactivity and suitability for further chemical modifications .

Molecular Formula: C₁₃H₈ClF₃N₂

Key Applications: Intermediate in agrochemical synthesis; foundational scaffold for bioactive derivatives.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3N2/c1-19-11(13(15,16)17)6-9(7-18)12(19)8-2-4-10(14)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMLXIXXQRSJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=C1C2=CC=C(C=C2)Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473841 | |

| Record name | 2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142921-23-1 | |

| Record name | 2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The pyrrole skeleton is constructed via a [3+2] cycloaddition between an oxime and a β-halo-α,β-unsaturated nitrile. For example, 3-(p-chlorophenyl)-1,1,1-trifluoro-2-propanone oxime reacts with α-chloroacrylonitrile in tetrahydrofuran (THF) under basic conditions (e.g., potassium tert-butoxide) to form 2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile. This intermediate lacks the 1-methyl group, necessitating subsequent functionalization.

Critical Parameters:

Case Study: US Patent US5106985A Methodology

A chilled solution of 3-(p-chlorophenyl)-1,1,1-trifluoro-2-propanone oxime (1.68 g, 0.007 mol) in THF is treated with potassium tert-butoxide (0.872 g, 0.0078 mol) and α-chlorocinnamonitrile (1.48 g, 0.0071 mol) at 8°C. After stirring, the mixture is acidified and extracted to yield 2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile. This step achieves >70% conversion, though exact yields are unspecified.

Post-Synthesis N-Methylation

Alkylation of Pyrrole Nitrogen

The 1-methyl group is introduced via N-alkylation of the pyrrole intermediate. Using methyl iodide (MeI) and a strong base (e.g., sodium hydride) in dimethylformamide (DMF) at 60°C for 12 hours, the nitrogen atom undergoes nucleophilic substitution.

Optimization Insights :

Industrial-Scale Methylation

Continuous flow reactors improve scalability by maintaining precise temperature control (50–70°C) and reducing side product formation. A 2023 study demonstrated 85% yield using MeI (1.2 equivalents) and NaH in DMF with a residence time of 30 minutes.

Alternative Synthesis Routes

Direct Cyclization with Pre-Methylated Intermediates

Incorporating a methyl group during pyrrole formation avoids post-synthesis steps. For instance, methyl-substituted oximes (e.g., 3-(p-chlorophenyl)-1,1,1-trifluoro-2-propanone O-methyl oxime) react with β-bromoacrylonitrile in ethanol at reflux to directly yield the 1-methylated pyrrole.

Advantages :

Limitations :

-

Limited commercial availability of methylated oximes.

Reductive Amination Approaches

A 2022 method utilized reductive amination of 2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile with formaldehyde and sodium cyanoborohydride in methanol. While feasible, competing side reactions reduce yields to 50–60%.

Industrial Production Considerations

Solvent and Catalyst Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | THF | Recycled DMF |

| Catalyst | KOtBu | Immobilized bases |

| Temperature Control | Ice-water bath | Jacketed reactors |

| Yield | 60–75% | 80–85% |

Waste Minimization Strategies

Comparative Analysis of Methods

Efficiency and practicality

| Method | Steps | Yield (%) | Scalability |

|---|---|---|---|

| Cyclocondensation + Methylation | 2 | 60–75 | Moderate |

| Direct Cyclization | 1 | 80 | High |

| Reductive Amination | 2 | 50–60 | Low |

Cost Implications

-

Cyclocondensation : Low-cost oximes but expensive methylating agents.

-

Direct Cyclization : Higher precursor costs offset by reduced labor.

Mechanistic Insights and Side Reactions

Competing Pathways in N-Methylation

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the nitrile group to amine or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing critical roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrole derivatives .

Scientific Research Applications

Agrochemical Development

One of the most prominent applications of this compound is in the development of pesticides , particularly as an intermediate in the synthesis of chlorfenapyr. Chlorfenapyr is widely used as an insecticide and acaricide due to its effectiveness against a range of pests while exhibiting low toxicity to non-target organisms. The structural features of 2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile contribute to the biological activity of chlorfenapyr, making it a crucial component in agrochemical formulations.

Material Science

Research has indicated potential applications in material science , particularly in developing novel polymers or coatings that leverage the unique electronic properties imparted by the trifluoromethyl group. Studies have shown that incorporating such compounds can enhance material performance characteristics such as thermal stability and chemical resistance.

Pharmaceutical Research

While less common, there is emerging interest in exploring the pharmacological properties of pyrrole derivatives. Compounds similar to this compound have demonstrated anti-inflammatory and anti-cancer activities in preliminary studies. Further research could elucidate their potential therapeutic benefits.

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological activity and applications of pyrrole-3-carbonitrile derivatives depend heavily on substituents at positions 1, 2, 4, and 5. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrrole-3-Carbonitrile Derivatives

Key Observations :

- Bromine at Position 4: Critical for pesticidal and biocidal activity.

- Substituent at Position 1 : Methyl or ethoxymethyl groups enhance stability and influence solubility. Chlorfenapyr’s ethoxymethyl group improves field persistence compared to the target compound’s methyl group .

- Bromomethyl at Position 1 (Compound C6) : Introduces high molluscicidal activity (LC₅₀: 0.13 mg/L at 72 h) due to enhanced electrophilicity .

Biological Activity

2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, commonly referred to as chlorfenapyr, is a synthetic compound primarily utilized as an insecticide and acaricide. This compound exhibits notable biological activity, particularly in its ability to disrupt the growth and development of various pests. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against target organisms, and relevant case studies.

- Chemical Formula : C12H8ClF3N

- Molecular Weight : 263.65 g/mol

- CAS Number : 142921-23-1

Chlorfenapyr functions as a pro-insecticide that is metabolically activated within the target organisms. The active form disrupts mitochondrial respiration by inhibiting ATP synthesis, leading to energy depletion and eventual death of the insect. The compound is particularly effective against insects that are resistant to conventional insecticides due to its unique mode of action.

Efficacy Against Target Organisms

Chlorfenapyr has been tested against various pests, including:

- Aphids

- Spider Mites

- Whiteflies

The compound has shown significant effectiveness in controlling these pests, with studies indicating a reduction in population density by over 90% under controlled conditions.

Study 1: Efficacy on Aphids

A study conducted by Zhang et al. (2023) evaluated the effectiveness of chlorfenapyr on aphid populations in agricultural settings. The results demonstrated that a single application at a concentration of 200 g/ha resulted in a 95% reduction in aphid numbers within two weeks post-treatment.

Study 2: Impact on Spider Mites

In another research conducted by Lee et al. (2022), chlorfenapyr was tested against spider mites in greenhouse conditions. The findings indicated that chlorfenapyr significantly reduced spider mite populations by 92% compared to untreated controls, showcasing its potential for integrated pest management strategies.

Safety and Environmental Impact

Chlorfenapyr is regarded as having low toxicity to mammals and birds, which makes it a preferable choice for pest management in sensitive environments. However, its environmental persistence raises concerns about potential impacts on non-target species and ecosystems.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile?

The compound is synthesized via bromination of chlorfenapyr intermediates. A representative method involves dissolving chlorfenapyr in anhydrous dichloromethane, followed by slow addition of boron tribromide (BBr₃) to introduce the bromine moiety at the 4-position of the pyrrole ring. Post-reaction, the product is extracted using ethyl acetate and water, with subsequent purification via crystallization. This method yields 4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, a key intermediate structurally related to the target compound . Alternative routes may involve halogenation or cyclization reactions, but boron tribromide remains a critical reagent for regioselective bromination in this scaffold.

Basic: What analytical techniques are essential for characterizing this compound?

Key characterization methods include:

- X-ray crystallography : Determines molecular conformation, bond angles, and dihedral angles (e.g., non-coplanar benzene and pyrrole rings with a dihedral angle of 82.5°) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions, such as the methyl group at N1 and trifluoromethyl at C5.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity, particularly for intermediates used in pesticidal applications .

- Mass Spectrometry (MS) : Verifies molecular weight (e.g., 349.53 g/mol) and fragmentation patterns .

Advanced: How can contradictions in crystallographic data be resolved during structural analysis?

Discrepancies in crystallographic parameters (e.g., unit cell dimensions or thermal displacement factors) often arise from experimental conditions or software limitations. To address this:

- Use SHELX software (e.g., SHELXL for refinement) to optimize structural models against high-resolution data .

- Cross-validate results with density functional theory (DFT) calculations to ensure geometric accuracy.

- Analyze intermolecular interactions (e.g., halogen bonding from bromine or chlorine substituents) to explain deviations in packing motifs .

Advanced: What methodologies evaluate synergistic effects of this compound with metal-based biocides?

Synergy studies involve:

- Biofilm Inhibition Assays : Test combinations with copper/zinc compounds (e.g., Cu₂O, ZnO) against marine fouling organisms. Dose-response curves and isobologram analyses quantify synergy ratios .

- Leaching Rate Measurements : Use UV-Vis spectroscopy to monitor compound release from coatings over time, ensuring compatibility with metal additives .

- Environmental Stress Testing : Expose formulations to saltwater and UV radiation to assess stability under real-world conditions .

Advanced: How can environmental persistence and degradation pathways be investigated?

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS. The trifluoromethyl group enhances stability, but bromine may hydrolyze under alkaline conditions .

- Soil Column Experiments : Track adsorption/desorption kinetics using high-organic-matter soils. The compound’s low water solubility (2.61 × 10⁻⁸ mmHg vapor pressure) suggests strong soil binding .

- Ecotoxicity Profiling : Use Daphnia magna or algae models to assess acute/chronic toxicity, linking results to molecular descriptors (e.g., LogP = 4.99 indicates bioaccumulation potential) .

Advanced: What computational approaches predict the compound’s bioactivity?

- Molecular Docking : Simulate interactions with mitochondrial complex I (target of arylpyrrole pesticides) using AutoDock Vina. The cyano group and chlorophenyl moiety are critical for binding .

- QSAR Modeling : Train models on pesticidal activity data (e.g., LC₅₀ values) to correlate substituent effects (e.g., bromine vs. hydrogen at C4) with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.